molecular formula C11H10O B12895050 2-Methyl-5-phenylfuran CAS No. 34721-89-6

2-Methyl-5-phenylfuran

Cat. No.: B12895050
CAS No.: 34721-89-6
M. Wt: 158.20 g/mol
InChI Key: PQYQNYWJAXBMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-phenylfuran is a heterocyclic organic compound belonging to the furan family. It is characterized by a furan ring substituted with a methyl group at the second position and a phenyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of sodium ethyl acetoacetate with phenacylbromide yields ethyl-2-acetyl-4-oxo-4-arylbutanone, which is then cyclized with phosphorus pentoxide in benzene to form ethyl ester of this compound-3-carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenylfuran undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the photosensitized oxidation, where the compound reacts with singlet molecular oxygen to yield different products .

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using singlet or triplet molecular oxygen.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions can be carried out using various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from the oxidation of this compound include acrylates and other derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenylfuran involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

34721-89-6

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

2-methyl-5-phenylfuran

InChI

InChI=1S/C11H10O/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

PQYQNYWJAXBMEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.